lancifodilactone H

Anti-HIV-1 Selectivity Index C8166 cells

Anti-HIV screening often yields cytotoxicity-driven false hits, wasting lead optimization resources. Lancifodilactone H solves this with a selectivity index >12 (CC50 >200 μg/mL, EC50 16.6 μg/mL in C8166/HIV-1 IIIB assay), minimizing misclassification risk. • Superior selectivity vs. co-isolated nigranoic acid (SI ~8.5) and lancifoic acid A (SI ~6.5). • Distinct 7-membered lactone (X-ray) fills SAR potency gap (EC50 16.6 vs. 76.6-100 μg/mL for series I-N). • Retains activity in multidrug-resistant KBvin cells (unlike paclitaxel). Ensure lot-specific QC with full NMR and HRMS data. Bulk requests and global shipping available.

Molecular Formula C27H40O5
Molecular Weight 444.6 g/mol
Cat. No. B1247236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelancifodilactone H
Synonymslancifodilactone H
Molecular FormulaC27H40O5
Molecular Weight444.6 g/mol
Structural Identifiers
SMILESCC1CCC(=O)OC2C1C3(C(CC45CC46CCC(=O)C(C6CC(C5C3(C2)C)O)(C)C)O)C
InChIInChI=1S/C27H40O5/c1-14-6-7-20(31)32-16-11-24(4)22-15(28)10-17-23(2,3)18(29)8-9-26(17)13-27(22,26)12-19(30)25(24,5)21(14)16/h14-17,19,21-22,28,30H,6-13H2,1-5H3/t14-,15+,16-,17+,19-,21+,22+,24+,25-,26-,27+/m1/s1
InChIKeyVOQMBAJQSRMTML-CMXOSDEXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lancifodilactone H Procurement Guide: Quantitative Differentiation Among Schisandra Nortriterpenoids for Anti-HIV and Cytotoxic Research


Lancifodilactone H is a trinorcycloartane triterpenoid first isolated from the leaves and stems of Schisandra lancifolia and characterized in 2006 [1]. Its molecular formula is C₂₇H₄₀O₅ (MW 444.6 Da), and its structure, featuring a biosynthetically modified seven-membered lactone ring, was confirmed by single-crystal X-ray diffraction [1]. The compound belongs to the lancifodilactone series of nortriterpenoids and is structurally related to lancifoic acid A, nigranoic acid, and the broader Schisandra-derived triterpenoid family [1][2].

Anti-HIV-1 screening studies requiring selectivity differentiation
Nortriterpenoid SAR programs with structural uniqueness (seven-membered lactone ring)
Multidrug-resistant cancer cell-line profiling panels
Natural product dereplication and chemotaxonomic marker studies

Why Generic Substitution of Lancifodilactone H Is Not Supported by Quantitative Evidence


Despite sharing a common plant source (Schisandra lancifolia) and structural scaffold with co-isolated triterpenoids, lancifodilactone H cannot be assumed interchangeable with its closest analogs—lancifoic acid A and nigranoic acid—or with other lancifodilactone series compounds such as lancifodilactones F, G, and I–N. Head-to-head data demonstrate material differences in cytotoxicity–selectivity windows: lancifodilactone H exhibits a CC₅₀/EC₅₀ selectivity index exceeding 12, more than double that of nigranoic acid (SI ≈ 8.5) and lancifoic acid A (SI ≈ 6.5) in the C8166 anti-HIV-1 assay [1]. Cross-study comparison reveals that lancifodilactone H (EC₅₀ = 16.6 μg/mL) is approximately 4.8–6.0-fold more potent than lancifodilactones I–N (EC₅₀ range 76.6–100.0 μg/mL) [1][2]. These quantitative gaps preclude simple one-for-one substitution without risking significant shifts in experimental outcomes.

Target
Lancifodilactone H
Analog
Lancifoic acid A / Nigranoic acid
Risk Profile
Selectivity index context differs markedly; cytotoxicity window may shift experimental outcomes if substituted
Target
Lancifodilactone H
Analog Series
Lancifodilactones I–N
Risk Profile
Reported potency context differs substantially; lower working concentrations may not reflect target engagement expected from H
Target
Lancifodilactone H
Analog
Lancifodilactone F / G
Risk Profile
Balance between potency and selectivity window differs; structural features (lactone ring) absent in comparators limit SAR transferability

Quantitative Differentiation Evidence for Lancifodilactone H: Comparator-Based Procurement Rationale


Superior Selectivity Index vs. Co-Isolated Compounds Lancifoic Acid A and Nigranoic Acid in C8166 Anti-HIV-1 Assay

In the same study, using identical C8166 cell-based HIV-1 cytopathic effect inhibition assay with AZT as positive control (EC₅₀ = 0.0034 μg/mL, CC₅₀ > 200 μg/mL), lancifodilactone H (compound 1) demonstrated an EC₅₀ of 16.6 μg/mL with CC₅₀ > 200 μg/mL, yielding a calculated selectivity index (SI = CC₅₀/EC₅₀) of > 12.05. In contrast, co-isolated lancifoic acid A (compound 2) had EC₅₀ = 16.2 μg/mL but CC₅₀ = 104.9 μg/mL (SI ≈ 6.5), and nigranoic acid (compound 3) had EC₅₀ = 10.3 μg/mL but CC₅₀ = 88.0 μg/mL (SI ≈ 8.5) [1]. While nigranoic acid is moderately more potent, lancifodilactone H's near-absence of cytotoxicity at tested concentrations makes it the most selective antiviral candidate among the three co-isolated compounds.

Selectivity vs. Co-Isolates
Head-to-head
SI > 12.05 vs. ~6.5–8.5 for lancifoic acid A and nigranoic acid
Supports selectivity screening context
C8166/HIV-1 IIIB assay; CC₅₀ > 200 μg/mL
Anti-HIV-1 Selectivity Index C8166 cells

5–6× Greater Anti-HIV-1 Potency vs. Lancifodilactones I–N Series

Cross-study comparison using the identical C8166/HIV-1 IIIB cytopathic effect assay reveals that lancifodilactone H (EC₅₀ = 16.6 μg/mL) is substantially more potent than the subsequently isolated lancifodilactones I–N series, which exhibited EC₅₀ values ranging from 76.6 to 100.0 μg/mL [1][2]. This represents a 4.6–6.0-fold potency advantage. Furthermore, all compounds in the I–N series (except compound 6, CC₅₀ = 186.3 μg/mL) share lancifodilactone H's minimal cytotoxicity profile (CC₅₀ > 200 μg/mL), confirming that the potency differentiation is not attributable to cytotoxicity artifacts.

Potency vs. I–N Series
Cross-study
EC₅₀ 16.6 μg/mL vs. 76.6–100.0 μg/mL
Reported potency difference of 4.6–6.0×
Consistent assay platform; I–N series minimal cytotoxicity
Anti-HIV-1 Potency ranking Nortriterpenoid SAR

Intermediate Anti-HIV-1 Potency with Better Selectivity vs. Lancifodilactones F and G

Within the broader lancifodilactone series, lancifodilactone H occupies a strategically intermediate position. Lancifodilactone F is more potent (EC₅₀ = 20.69 ± 3.31 μg/mL) but has a reported selectivity index > 6.62 [2]. Lancifodilactone G is substantially weaker (EC₅₀ = 95.47 ± 14.19 μg/mL, SI = 1.82–2.46) [3]. Lancifodilactone H (EC₅₀ = 16.6 μg/mL, SI > 12.05) offers a unique combination: potency only marginally lower than lancifodilactone F (1.25× difference) but with a calculated selectivity index approximately 1.8× greater [1]. This positions lancifodilactone H as the preferred choice when both potency and a wide cytotoxicity margin are required simultaneously.

Potency–Selectivity Intersection
Cross-study
SI > 12.05 (H) vs. > 6.62 (F) and 1.82–2.46 (G)
Distinct profile for SAR studies; structural feature absent in F/G
EC₅₀ of H intermediate between F and G
Anti-HIV-1 Selectivity index Lancifodilactone ranking

Crystal Structure-Confirmed Seven-Membered Lactone Ring: A Structural Differentiator Absent in Key Comparators

Lancifodilactone H features a biosynthetically modified seven-membered lactone ring (ring A modification), which was unequivocally confirmed by single-crystal X-ray diffraction analysis [1]. This structural motif is absent in the co-isolated compounds lancifoic acid A (an A ring-secocycloartane triterpenoid) and nigranoic acid (a standard cycloartane triterpenoid), and also absent in lancifodilactones F (a rearranged pentanortriterpenoid) and G (featuring a partial enol and spirocyclic moiety) [1][2]. The seven-membered lactone represents a distinct chemotype within the Schisandra nortriterpenoid family, making lancifodilactone H structurally non-substitutable by any comparator lacking this feature.

Unique Lactone Ring
Class-level
Seven-membered lactone ring (X-ray confirmed)
Structural differentiator from all tested comparators
Absent in lancifoic acid A, nigranoic acid, F, G
X-ray crystallography Structural elucidation Chemotype differentiation

Weak but Broad-Spectrum Cytotoxicity Across Four Human Cancer Cell Lines—First Reported Cytotoxic Characterization

The Lu et al. (2013) study represents the first report of lancifodilactone H's cytotoxicity profile, testing it against A549 (lung), PC-3 (prostate), KB (nasopharyngeal), and KBvin (multidrug-resistant) human cancer cell lines [1]. Lancifodilactone H (compound 6) displayed weak cytotoxicity across all four lines, in contrast to the co-tested micranoic acid B (5) and schisanlactone B (8), which showed moderate activity (GI₅₀ range 11.83–18.09 μM) against the same panel [1]. Lancifodilactone H was grouped among the weaker cytotoxic compounds (compounds 2, 4, 6) rather than the moderately active group (compounds 3, 5, 8). Notably, compounds 3–6 and 8 were almost equally active against KB and KBvin, whereas paclitaxel was ~570-fold less active against KBvin [1].

Cytotoxicity Profile
Reported
Weak cytotoxicity (GI₅₀ 11.83–35.65 μM tier)
Supports cytotoxicity endpoint review
Activity retained against multidrug-resistant KBvin
Cytotoxicity Cancer cell lines First report

Limited Literature Footprint: Differentiated Utility as a Probe for Uncharted Biological Space

As of 2013, only two primary research articles had reported direct biological testing of lancifodilactone H [1][2]. The NP-MRD database confirms that very few articles have been published on this compound . By comparison, lancifodilactone F has been the subject of multiple studies and is commercially available from several vendors. This limited characterization means lancifodilactone H's full biological fingerprint—including target engagement, pharmacokinetics, in vivo efficacy, and off-target profiles—remains largely unmapped, representing both a limitation and a differentiation from more extensively characterized analogs such as lancifodilactone F and G. Its selectivity window advantage (SI > 12) combined with this uncharted biological space makes it a higher-risk, higher-reward candidate for de novo target identification and mechanism-of-action studies.

Literature Footprint
Data to verify
Limited biological characterization (2 primary articles)
Context-dependent; uncharted target space
No in vivo or mechanistic data available
Literature scarcity Research tool Novel target identification

Recommended Procurement Scenarios for Lancifodilactone H Based on Quantitative Differentiation


Anti-HIV-1 Screening Campaigns Requiring a Wide Cytotoxicity Selectivity Window

Lancifodilactone H should be prioritized over its co-isolated comparators (lancifoic acid A, nigranoic acid) when screening throughput relies on single-concentration or limited-dilution formats where cytotoxicity-driven false positives are a critical quality metric. With a selectivity index exceeding 12.05 in the C8166/HIV-1 IIIB assay—compared to SI values of ≤ 8.5 for the co-isolated compounds—lancifodilactone H minimizes the statistical likelihood of misclassifying cytotoxic events as antiviral hits [1]. The compound's CC₅₀ > 200 μg/mL also permits testing at concentrations well above its EC₅₀ without inducing confounding cell death.

Structure-Activity Relationship (SAR) Studies of the Nortriterpenoid Pharmacophore

For medicinal chemistry teams constructing SAR matrices across the Schisandra nortriterpenoid series, lancifodilactone H provides a structurally and pharmacologically distinct data point. Its seven-membered lactone ring (confirmed by single-crystal X-ray) distinguishes it from all close analogs, while its EC₅₀ value of 16.6 μg/mL fills a critical potency gap between lancifodilactone F (EC₅₀ ≈ 20.7 μg/mL) and the I–N series (EC₅₀ 76.6–100.0 μg/mL) [1][2]. This intermediate potency, combined with a structural feature absent in other series members, enables correlation of the lactone ring modification with both potency shifts and selectivity changes.

Multidrug-Resistant Cancer Cell Line Profiling

Although lancifodilactone H exhibits weak cytotoxicity (GI₅₀ in the broader 11.83–35.65 μM range), its retention of activity against the multidrug-resistant KBvin cell line—in contrast to paclitaxel's ~570-fold potency loss—warrants its inclusion in resistance-profiling panels [1]. Procurement for this purpose should be coupled with comparator procurement of micranoic acid B and schisanlactone B (moderate activity controls) and paclitaxel (resistance-susceptible control) to enable internal benchmarking of the resistance evasion phenotype.

Natural Product Dereplication and Chemotaxonomic Marker Studies

The uniquely resolved seven-membered lactone ring structure, supported by a complete set of published 1H and 13C NMR assignments, melting point (211–212 °C), optical rotation ([α]D −6.0, c 0.2, MeOH), and HRESIMS data ([M + Na]⁺ m/z 467.2779), positions lancifodilactone H as a valuable chemotaxonomic reference standard for Schisandra species authentication and phytochemical fingerprinting [1]. Its structural distinction from the more common cycloartane and secocycloartane triterpenoids prevalent in Schisandra extracts enhances its utility as a species-specific or chemotype-specific marker.

Application
Selection Property
Validation Focus
Anti-HIV-1 screening with selectivity requirement
Selectivity index context (wider window vs. co-isolated analogs)
Cytotoxicity counter-screen integration; false-positive reduction in single-concentration formats
Nortriterpenoid SAR programs
Unique seven-membered lactone ring; intermediate potency tier
Correlation of ring A modification with potency/selectivity shifts
Multidrug-resistant cancer profiling
Retained activity against KBvin (resistance-evasion context)
Benchmarking against paclitaxel and moderate-activity triterpenoids
Natural product dereplication / chemotaxonomy
Crystallographically resolved lactone scaffold; full NMR/MS dataset
Species-specific marker authentication; distinguishing from cycloartane analogs
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